7-(4-chlorobenzyl)-8-(isobutylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(4-chlorobenzyl)-8-(isobutylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines a purine core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorobenzyl)-8-(isobutylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine core: This can be achieved through the cyclization of appropriate intermediates.
Introduction of the 4-chlorobenzyl group: This step often involves a nucleophilic substitution reaction where a 4-chlorobenzyl halide reacts with the purine derivative.
Attachment of the isobutylthio group: This is typically done through a thiolation reaction using isobutylthiol and a suitable activating agent.
Methylation: The final step involves methylation of the purine core to introduce the 1,3-dimethyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-(4-chlorobenzyl)-8-(isobutylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or alkanes.
Scientific Research Applications
7-(4-chlorobenzyl)-8-(isobutylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may serve as a probe to study biological processes involving purine derivatives.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(4-chlorobenzyl)-8-(isobutylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Lacks the isobutylthio group.
8-(isobutylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Lacks the 4-chlorobenzyl group.
1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Lacks both the 4-chlorobenzyl and isobutylthio groups.
Uniqueness
The uniqueness of 7-(4-chlorobenzyl)-8-(isobutylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C18H21ClN4O2S |
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Molecular Weight |
392.9 g/mol |
IUPAC Name |
7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-(2-methylpropylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C18H21ClN4O2S/c1-11(2)10-26-17-20-15-14(16(24)22(4)18(25)21(15)3)23(17)9-12-5-7-13(19)8-6-12/h5-8,11H,9-10H2,1-4H3 |
InChI Key |
OXEUSGKYASOZDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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